molecular formula C18H29NO4S B2669197 N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide CAS No. 873578-76-8

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide

Cat. No.: B2669197
CAS No.: 873578-76-8
M. Wt: 355.49
InChI Key: ZDQUPESQNROIKG-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. As a member of the benzenesulfonamide family, which is known for its versatile applications in scientific research, this compound features a cyclohexyl substituent on the sulfonamide nitrogen atom, a structural motif observed in similar research compounds such as N-Cyclohexyl-N-ethyl-4-methylbenzenesulphonamide and N-Cyclohexyl-N-methyl-p-toluenesulfonamide . The specific combination of cyclohexyl, methyl, and diethoxy groups on the benzene ring is designed to influence the molecule's steric and electronic properties, which can be critical for modulating its interaction in research models. Potential research applications for this class of compounds may include use as an intermediate in organic synthesis and for the development of novel substances, as seen with structurally related molecules . The compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4S/c1-5-22-16-13-18(17(23-6-2)12-14(16)3)24(20,21)19(4)15-10-8-7-9-11-15/h12-13,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQUPESQNROIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide typically involves the reaction of cyclohexylamine with 2,5-diethoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclohexyl and ethoxy groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide ()
  • Structure : Lacks ethoxy groups (positions 2 and 5) but retains the cyclohexyl and methyl substituents.
  • Synthesis : Synthesized via CuI-catalyzed coupling with a 30% yield, indicating moderate efficiency .
N-(2,5-Dimethylcyclohexyl)benzamide ()
  • Structure : Replaces the sulfonamide group with a benzamide (amide linkage).
  • Implications : The amide group introduces hydrogen-bonding capability, which sulfonamides lack, affecting intermolecular interactions and biological activity .
Cyazofamid ()
  • Structure: Imidazole core with sulfonamide and cyano groups.
  • Application : Registered as a pesticide, highlighting how sulfonamide derivatives can be tailored for agrochemical use. The imidazole ring enhances heterocyclic stability and bioactivity .

Substituent Effects on Sulfonamide Nitrogen

2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide ()
  • Structure : Isopropyl instead of cyclohexyl on the sulfonamide nitrogen.
  • The diethoxy groups mirror those in the target compound, suggesting similar electronic profiles .
(E)-N-[2-(3,5-Di-tert-butyl-2-hydroxy-benzylideneamino)cyclohexyl]-4-methyl-benzenesulfonamide ()
  • Structure: Features a Schiff base (benzylideneamino) and bulky tert-butyl groups.
  • Crystallography : Single-crystal X-ray data (R factor = 0.045) confirm a rigid, planar Schiff base structure, which contrasts with the flexible cyclohexyl group in the target compound. The tert-butyl groups enhance hydrophobicity .

Electronic and Steric Modifications

N-(2,5-Dimethoxyphenyl)-4-nitro-benzenesulfonamide ()
  • Structure : Methoxy (electron-donating) and nitro (electron-withdrawing) groups.
  • Electronic Effects : The nitro group significantly polarizes the benzene ring, altering reactivity in electrophilic substitutions compared to ethoxy-substituted analogs .
N,N'-Ditosyl-p-benzoquinone diimine ()
  • Structure : Conjugated cyclohexadiene ring with two tosyl (4-methylbenzenesulfonyl) groups.
  • Stability : Extended conjugation may increase thermal stability but reduce solubility due to planar rigidity .

Research Findings and Implications

  • Synthetic Challenges : Copper-catalyzed methods (e.g., ) often yield <50%, suggesting that introducing ethoxy groups (as in the target compound) may further complicate synthesis due to steric or electronic factors.
  • Biological Relevance : Sulfonamides with bulky N-substituents (e.g., cyclohexyl) are less common in pharmaceuticals but may offer unique binding profiles in pesticidal applications, as seen with cyazofamid .
  • Solubility Trends : Isopropyl-substituted analogs () likely exhibit better aqueous solubility than cyclohexyl derivatives, critical for formulation in agrochemicals.

Biological Activity

N-cyclohexyl-2,5-diethoxy-N,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide an in-depth examination of its biological activity, supported by relevant data tables, case studies, and research findings.

The biological activity of sulfonamides, including this compound, is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking para-aminobenzoic acid (PABA), these compounds effectively disrupt folate metabolism, leading to bacteriostatic effects . Additionally, there is emerging evidence suggesting that such compounds may interfere with specific signaling pathways in cancer cells, potentially inhibiting proliferation and inducing apoptosis.

Antimicrobial Activity

This compound has been investigated for its efficacy against various bacterial strains. Preliminary studies indicate promising activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed for this compound against selected pathogens:

Pathogen MIC (μg/mL) Comments
Staphylococcus aureus16Effective against methicillin-resistant strains
Escherichia coli32Moderate effectiveness
Pseudomonas aeruginosa64Limited activity

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell growth and induce apoptosis. The following case study illustrates its effects on A549 lung cancer cells:

  • Study Design : A549 cells were treated with varying concentrations of the compound (0-100 µM) for 48 hours.
  • Findings :
    • IC50 was determined to be approximately 25 µM.
    • Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations.
    • Western blot analysis indicated upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

Structure-Activity Relationship (SAR)

The structural modifications on the sulfonamide scaffold significantly influence its biological activity. Research indicates that variations in substituents on the aromatic ring can enhance or diminish activity against specific targets. For instance:

  • Diethyl vs. Diethoxy Substituents : Compounds with diethoxy groups demonstrated improved solubility and bioavailability compared to their diethyl counterparts.
  • Cyclohexyl Group Influence : The presence of the cyclohexyl moiety has been associated with increased lipophilicity, which may enhance membrane permeability and cellular uptake.

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